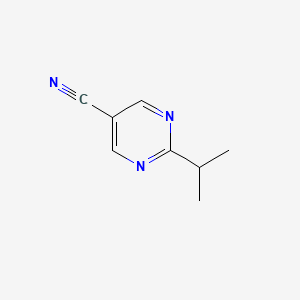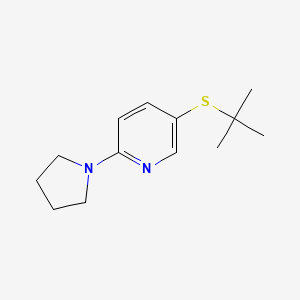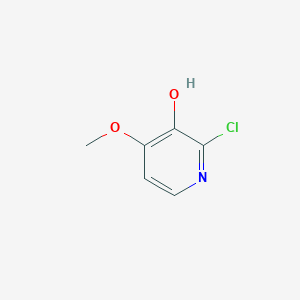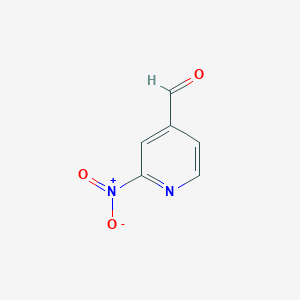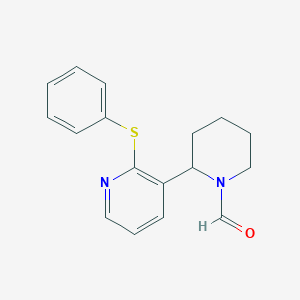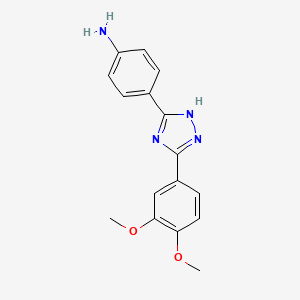
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)anilin ist eine Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind fünf-gliedrige heterocyclische Verbindungen, die drei Stickstoffatome enthalten. Diese spezifische Verbindung weist einen Triazolring auf, der mit einer 3,4-Dimethoxyphenylgruppe und einem Anilinteil substituiert ist. Triazolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)anilin beinhaltet typischerweise die Reaktion von 3,4-Dimethoxybenzaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieser Zwischenprodukt wird dann mit einem geeigneten Nitril cyclisiert, um den Triazolring zu ergeben. Der letzte Schritt beinhaltet die Kupplung des Triazolderivats mit Anilin unter geeigneten Bedingungen, z. B. unter Verwendung einer palladiumkatalysierten Suzuki-Miyaura-Kupplungsreaktion .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dazu gehört die Auswahl geeigneter Lösungsmittel, Katalysatoren und Reaktionstemperaturen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Nucleophile Substitutionsreaktionen können am Anilinteil auftreten, insbesondere unter basischen Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Chinone oder Nitroderivate.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Anilinderivaten.
Wissenschaftliche Forschungsanwendungen
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine möglichen antimikrobiellen und antifungiziden Eigenschaften.
Medizin: Untersucht für sein Potenzial als Antikrebsmittel aufgrund seiner Fähigkeit, bestimmte Enzyme und Signalwege zu hemmen.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Der Triazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Zielproteinen eingehen, was zur Hemmung oder Modulation ihrer Aktivität führt. Diese Verbindung kann auch mit zellulären Signalwegen interferieren, die an Zellproliferation und Apoptose beteiligt sind, was sie zu einem potenziellen Kandidaten für die Krebstherapie macht .
Wirkmechanismus
The mechanism of action of 4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dimethoxyphenethylamin: Ein Analogon von Dopamin mit ähnlichen strukturellen Merkmalen.
Thiazolderivate: Verbindungen mit einem fünf-gliedrigen Ring, der Schwefel und Stickstoff enthält, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Einzigartigkeit
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)anilin ist aufgrund seines spezifischen Substitutionsmusters und der Gegenwart sowohl eines Triazolrings als auch eines Anilinteils einzigartig. Diese Kombination verleiht besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen machen.
Eigenschaften
Molekularformel |
C16H16N4O2 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C16H16N4O2/c1-21-13-8-5-11(9-14(13)22-2)16-18-15(19-20-16)10-3-6-12(17)7-4-10/h3-9H,17H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
UWUZZYYMKAEMPH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


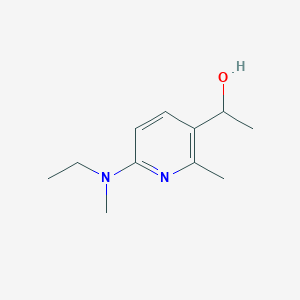
![(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)
